6-羟基苯达松

描述

Synthesis Analysis

The synthesis of compounds related to 6-Hydroxybentazone, such as azo dyes derived from 6-aminobenzothiazole, involves complex reactions including diazenyl formation and tautomerism between azo and hydrazone forms. These processes highlight the intricate methods required to produce compounds with specific functional groups and structural configurations (Pavlović et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, like azo dyes and hydrazone ligands, is characterized by techniques such as single-crystal X-ray diffraction, revealing planar structures and tautomeric forms. These structural analyses are essential for understanding the stability and reactivity of the molecules (Wang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 6-Hydroxybentazone derivatives, such as the epoxidation of hydroxy compounds catalyzed by prostaglandin H synthase, demonstrate the compound's reactivity. These reactions are influenced by the presence of other chemical entities like phenylbutazone, altering the specificity and efficiency of the process (Reed et al., 1984).

Physical Properties Analysis

The physical properties of 6-Hydroxybentazone and its derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including thermogravimetric analysis and differential thermal analysis. These properties are crucial for the compound's application in different domains (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, antioxidative activity, and interaction with enzymes, are significant for understanding the biological and pharmacological potential of 6-Hydroxybentazone and its derivatives. Such properties are explored through experiments like DNA-binding studies, which show how these compounds interact with biological molecules (Wang et al., 2006).

科学研究应用

农药残留分析

6-羟基苯达松是苯达松的降解产物,苯达松是一种广泛使用的农药 . 在分析豆类、豌豆、大豆和罂粟籽等作物中的农药残留时,这一点很重要 . 了解这些残留物的性质及其在储存过程中的稳定性对于确保食品安全至关重要 .

毒理学研究

在苯达松审批流程的更新过程中,对 6-羟基苯达松的毒理学特性进行了评估 . 该化合物与苯达松和 8-羟基苯达松一起进行了研究,以推导出新的毒理学参考值 .

环境风险评估

对苯达松的降解产物,包括 6-羟基苯达松,进行了环境风险评估研究 . 这些研究有助于了解农药使用对环境的影响 .

水解研究

6-羟基苯达松是苯达松水解的产物 . 研究人员已经进行了研究,以了解苯达松在不同条件下的水解情况,包括不同的 pH 值、温度和 Fe3+ 浓度

安全和危害

未来方向

属性

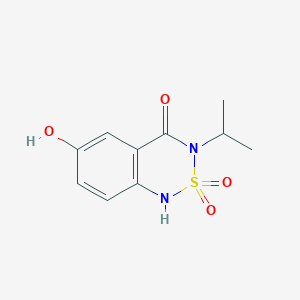

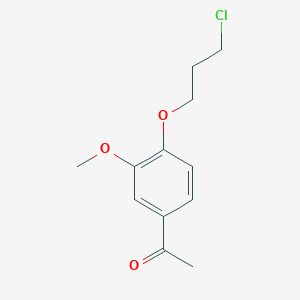

IUPAC Name |

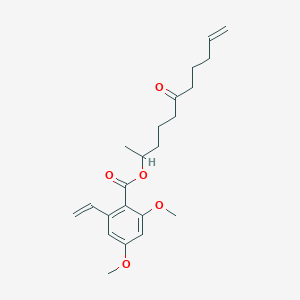

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKWIOBXPPFARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866809 | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60374-42-7 | |

| Record name | 6-Hydroxybentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism by which plants detoxify bentazon?

A: Research suggests that tolerant corn cultivars detoxify bentazon primarily through the activity of bentazon 6-hydroxylase (B6H). This enzyme catalyzes the conversion of bentazon to 6-hydroxybentazon, a less toxic metabolite. []

Q2: Are there other plant enzymes capable of metabolizing 6-hydroxybentazon?

A: Yes, studies have identified two glucosyltransferases in soybean that can further metabolize 6-hydroxybentazon. One is a soluble flavonol glucosyltransferase, primarily involved in kaempferol metabolism, and the other is a membrane-bound glucosyltransferase, primarily involved in p-hydroxyphenylpyruvic acid metabolism. These enzymes exhibit overlapping substrate specificity, suggesting that 6-hydroxybentazon might undergo further detoxification through glucosylation. []

Q3: Can microorganisms degrade bentazon?

A: Yes, research indicates that certain soil microorganisms can degrade bentazon. For instance, under submerged conditions in a specific soil type (Cheong Won A soil), bentazon degradation yielded 6-hydroxybentazon as the major product, with 8-hydroxybentazon and anthranilic acid as minor products. [] Additionally, the fungus Rhizopus stolonifer was found to produce anthranilic acid as the major degradation product from bentazon. []

Q4: Is there a method to simultaneously analyze bentazon and its metabolites, including 6-hydroxybentazon?

A: Yes, a single C18 column reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify bentazon, 6-hydroxybentazon, and 8-hydroxybentazon simultaneously. This method utilizes a specific mobile phase composition, flow rate, and detection wavelength for accurate analysis. []

Q5: Are there any known inducers of bentazon 6-hydroxylase activity in plants?

A: Research shows that pretreating corn seeds with 1,8-naphthalic anhydride can increase B6H activity, potentially enhancing their tolerance to bentazon. [] Furthermore, treating corn shoots with ethanol at specific concentrations has also been observed to increase B6H activity in tolerant cultivars. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

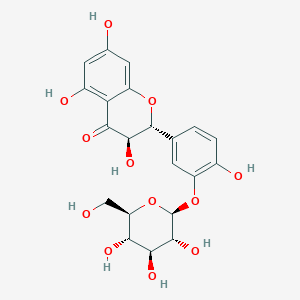

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)